molecular formula C15H26ClN3O B12219653 1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12219653
M. Wt: 299.84 g/mol
InChI Key: COMUUIIWFXPNFW-UHFFFAOYSA-N
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Description

1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a cyclopropyl and isopropyl group attached to the pyrazole ring, as well as a tetrahydrofuran-2-ylmethyl group attached to the methanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can be achieved through a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, cyclopropyl and isopropyl groups can be introduced through appropriate diketone precursors.

    Attachment of the Methanamine Moiety: The pyrazole derivative can be reacted with formaldehyde and tetrahydrofuran-2-ylmethylamine under reductive amination conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives with various functional groups attached to the amine moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the amine group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine: Lacks the isopropyl and tetrahydrofuran-2-ylmethyl groups.

    1-(3-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine: Lacks the cyclopropyl group.

    1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methanamine: Lacks the tetrahydrofuran-2-ylmethyl group.

Uniqueness

The uniqueness of 1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of both cyclopropyl and isopropyl groups on the pyrazole ring, along with the tetrahydrofuran-2-ylmethyl group, makes it distinct from other similar compounds.

Properties

Molecular Formula

C15H26ClN3O

Molecular Weight

299.84 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C15H25N3O.ClH/c1-11(2)18-13(8-15(17-18)12-5-6-12)9-16-10-14-4-3-7-19-14;/h8,11-12,14,16H,3-7,9-10H2,1-2H3;1H

InChI Key

COMUUIIWFXPNFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNCC3CCCO3.Cl

Origin of Product

United States

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